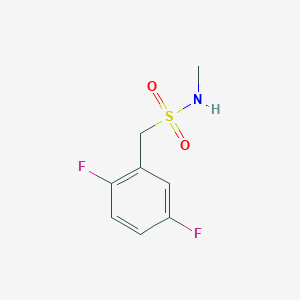
3-(1H-Indol-2-ylsulfanyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indol-2-ylsulfanyl)butan-2-one is a chemical compound with the molecular formula C12H13NOS It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-ylsulfanyl)butan-2-one typically involves the reaction of indole derivatives with appropriate sulfur-containing reagents. One common method includes the reaction of 2-mercaptoindole with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Indol-2-ylsulfanyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
3-(1H-Indol-2-ylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-2-ylsulfanyl)butan-2-one involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: Another indole derivative with a similar structure but different substitution pattern.
3-(3-Oxobutyl)-1H-indole: A compound with a similar backbone but different functional groups.
Uniqueness
3-(1H-Indol-2-ylsulfanyl)butan-2-one is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H13NOS |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
3-(1H-indol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-8(14)9(2)15-12-7-10-5-3-4-6-11(10)13-12/h3-7,9,13H,1-2H3 |
Clé InChI |
PCNDYFRRYZCEKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)SC1=CC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


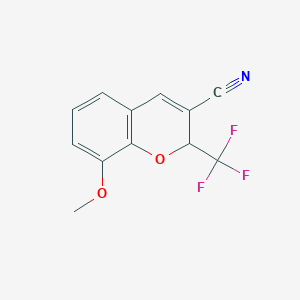
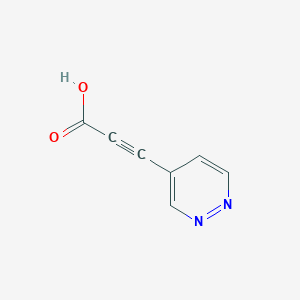
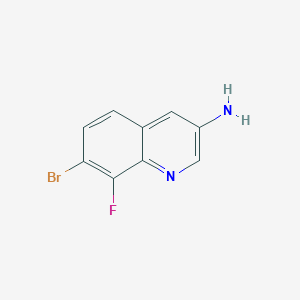
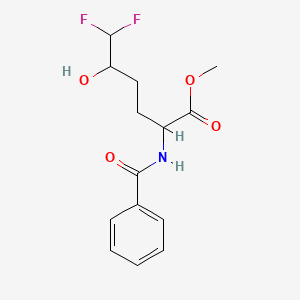
![7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)

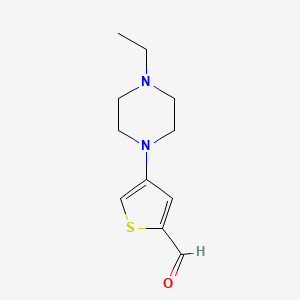
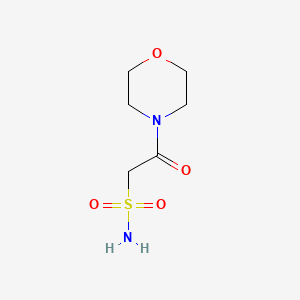
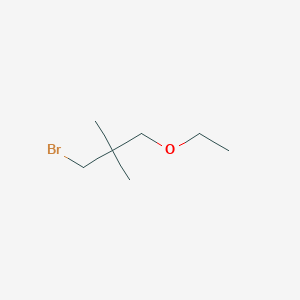
![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
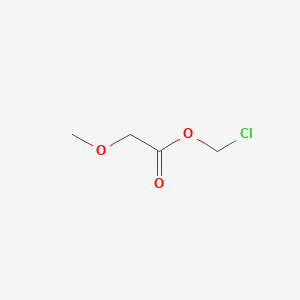
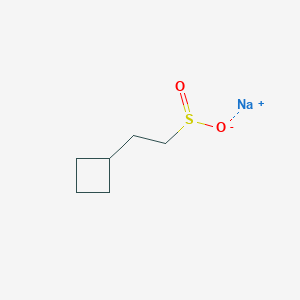
![8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene](/img/structure/B13194448.png)
